(9S)-Duclauxin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1732-37-2 |
|---|---|
Molecular Formula |
C29H22O11 |
Molecular Weight |
546.5 g/mol |
IUPAC Name |
[(1R,2R,13S,14S,24S)-9,19-dihydroxy-13-methoxy-11,17-dimethyl-3,7,15,21-tetraoxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-4,8,10,12(26),16(25),17,19-heptaen-24-yl] acetate |
InChI |
InChI=1S/C29H22O11/c1-9-5-14(32)18-20-15(9)23(34)21-25(40-11(3)30)28(20,8-39-27(18)36)24-22(33)12-7-38-26(35)17-13(31)6-10(2)19(16(12)17)29(21,24)37-4/h5-7,21,24-25,31-32H,8H2,1-4H3/t21-,24+,25-,28-,29+/m0/s1 |
InChI Key |
WBQDAYWQELBEPU-FKKRYKJISA-N |
Isomeric SMILES |
CC1=CC(=C2C3=C1C(=O)[C@H]4[C@@H]([C@]3(COC2=O)[C@@H]5[C@]4(C6=C7C(=COC(=O)C7=C(C=C6C)O)C5=O)OC)OC(=O)C)O |
Canonical SMILES |
CC1=CC(=C2C3=C1C(=O)C4C(C3(COC2=O)C5C4(C6=C7C(=COC(=O)C7=C(C=C6C)O)C5=O)OC)OC(=O)C)O |
Synonyms |
(8R,16S)-16-Acetoxy-8a,15aβ-dihydro-4,11-dihydroxy-8aβ-methoxy-6,9-dimethyl-7H-8,15bα-methano-1H,3H,12H-benzo[de]cyclohepta[1,2-g:3,4,5-d'e']bis[2]benzopyran-3,7,12,15(8H)-tetrone |
Origin of Product |
United States |
Isolation, Natural Occurrence, and Diversity of Duclauxin Analogues
Fungal Producers of Duclauxin and Related Metabolites
The primary producers of duclauxin and its derivatives belong to the fungal genera Talaromyces and Penicillium. researchgate.netnih.gov Research has identified about nine species within these genera as key producers. researchgate.netnih.gov
Talaromyces Species as Primary Producers
Several Talaromyces species are known to produce duclauxin and related compounds. Notable species include Talaromyces duclauxii (from which duclauxin was first isolated), T. aculeatus, T. stipitatus, T. bacillisporus, T. verruculosus, and T. macrosporus. researchgate.netnih.gov For instance, T. bacillisporus has been reported to produce bacillisporins A and B. researchgate.netfrontiersin.org Talaromyces stipitatus has been a source for duclauxin itself, as well as compounds like bacillisporin A and talauxins (oxyphenalenone–amino acid hybrids). acs.orgresearchgate.netacs.org Talaromyces macrosporus has yielded macrosporusones A-E and talaromycesone C, along with known analogues. acs.org
Penicillium Species as Primary Producers
Penicillium species also contribute significantly to the production of duclauxin derivatives. Key species include Penicillium herquei and P. manginii. researchgate.netnih.gov Penicillium herquei (specifically strain ATCC 34665) has been identified as a producer of duclauxin. nih.gov Penicillium duclauxii, the original source of duclauxin, is now often classified under the genus Talaromyces (Talaromyces duclauxii). researchgate.netfrontiersin.org Some species previously attributed to Penicillium subgenus Biverticillium, including P. aculeatum, P. stipitatum, and P. duclauxii, are phylogenetically related to the genus Talaromyces. frontiersin.org
Phylogenetic Analysis of Duclauxin-Producing Fungi
Phylogenetic studies, often based on rDNA-ITS sequences, have been conducted to understand the relationships among Penicillium and Talaromyces species that produce duclauxins. researchgate.netfrontiersin.org These analyses support the close relationship between certain species historically classified under Penicillium (specifically those in subgenus Biverticillium) and the genus Talaromyces. frontiersin.org For example, T. duclauxii (formerly P. duclauxii) and T. aculeatus form clades consistent with their current classification within Talaromyces. frontiersin.org Such analyses help in clarifying the taxonomy and understanding the evolutionary context of duclauxin biosynthesis within these fungal groups. researchgate.netfrontiersin.org
Here is a table summarizing some of the fungal producers and the duclauxin derivatives they produce:
| Fungus Species | Representative Duclauxin Derivatives Produced |
| Talaromyces duclauxii | Duclauxin, Cryptoclauxin |
| Talaromyces bacillisporus | Bacillisporin A, Bacillisporin B |
| Talaromyces stipitatus | Duclauxin, Bacillisporin A, Talauxins |
| Talaromyces verruculosus | Verruculosins A and B, Duclauxin, Bacillisporin F, Xenoclauxin |
| Talaromyces macrosporus | Macrosporusones A-E, Talaromycesone C, Bacillisporin A, Bacillisporin B |
| Penicillium herquei | Duclauxin |
| Penicillium manginii | Duclauxin derivatives (e.g., Duclauxamide) sci-hub.se |
| Talaromyces aculeatus | Duclauxin derivatives |
Ecological Niches and Isolation Sources
Duclauxin-producing fungi have been isolated from a variety of ecological niches, highlighting the widespread natural occurrence of these compounds. researchgate.netnih.gov
Terrestrial Habitats (e.g., Soil)
Soil is a significant source for the isolation of duclauxin-producing fungi. researchgate.netnih.gov Several Talaromyces and Penicillium species known to produce duclauxins have been isolated from soil samples in various geographical locations. researchgate.net For instance, Talaromyces bacillisporus has been isolated from soil in Thailand. researchgate.net Talaromyces stipitatus has also been found in soil environments. researchgate.netacs.org An anthill soil fungus, Talaromyces sp. IQ-313, has been reported to yield duclauxin and several analogues, including talaromycesone B, bacillisporin G, and xenoclauxin. mdpi.com
Marine Environments (e.g., Sponges, Coral Reefs)
Marine environments, including sponges and coral reefs, represent another important source for the isolation of duclauxin-producing fungi. researchgate.netnih.gov Fungi isolated from marine sponges have been shown to produce duclauxin derivatives. researchgate.netnih.govdntb.gov.ua For example, a marine fungus Talaromyces sp. LF458, isolated from the sponge Axinella verrucosa collected in the Mediterranean Sea, yielded talaromycesone A. researchgate.net Fungi associated with coral reefs have also been identified as sources of these compounds. researchgate.netnih.gov
Here is a table illustrating some isolation sources:
| Isolation Source | Example Fungal Species Isolated |
| Soil | Talaromyces bacillisporus, Talaromyces stipitatus, Talaromyces sp. IQ-313 |
| Marine sponges | Talaromyces sp. LF458 |
| Coral reefs | Talaromyces and Penicillium species researchgate.netnih.gov |
| Mangrove endophytes | Talaromyces species researchgate.net |
| Plants endophytes | Talaromyces and Penicillium species researchgate.netnih.gov |
Endophytic Associations (e.g., Plants)
Endophytic fungi, which reside within the living tissues of plants without causing apparent disease, represent a notable source of duclauxin derivatives. nih.govacs.orgekb.eg This symbiotic relationship can be either host-specific or generalist, with endophytes potentially contributing to the host plant's defense mechanisms through the production of secondary metabolites. ekb.eg For instance, bacillisporins A and B, two duclauxin derivatives, were first isolated from a mangrove-derived endophytic fungus, Talaromyces aculeatus, found in the leaves of the mangrove Kandelia candel. researchgate.net Endophytic fungi associated with orchids have also been studied for their role in germination and their production of various compounds. scielo.sa.cr
Table 1: Examples of Fungal Sources and Isolation Niches of Duclauxin and its Derivatives
| Compound(s) | Fungus | Isolation Source | Localization (if specified) |
| Duclauxin | Talaromyces duclauxii (formerly P. duclauxii) | Culture | – |
| Duclauxin | Talaromyces bacillisporus | Soil | Thailand |
| Duclauxin | Talaromyces stipitatus | Soil | Australia |
| Bacillisporin A, B | Talaromyces aculeatus | Mangrove endophyte | China |
| Bacillisporin D, E | Talaromyces bacillisporus | Soil | – |
| Macrosporusones A-C | Talaromyces macrosporus | Forest soil | Thailand |
| Talaromycesone A | Talaromyces sp. LF458 | Marine fungus | – |
| Duclauxamide A1 | Penicillium manginii YIM PH30375 | Elder root of Panax notoginseng | China |
| Duclauxamides B-C | Talaromyces bacillisporus BCC17645 | Soil fungus | – |
| Talauxins E, Q, V, L, I | Talaromyces stipitatus FP2248C | Soil fungus | Australia |
Isolation Methodologies for Duclauxin Compounds
The isolation of duclauxin compounds from fungal cultures or natural sources typically involves extraction followed by various chromatographic techniques. Initial extraction often utilizes organic solvents such as ethyl acetate (B1210297) or diethyl ether. frontiersin.orgunimma.ac.id
Chromatographic separation is a key step in purifying duclauxin and its derivatives. Techniques reported include thin layer chromatography (TLC), vacuum liquid chromatography (VLC), radial chromatography (RC), flash reversed-phase chromatography, and high-performance liquid chromatography (HPLC). unimma.ac.idacs.orgnih.gov For instance, chromatographic separation of an ethyl acetate extract from Talaromyces macrosporus resulted in the isolation of new oxaphenalenone dimers. nih.gov Semipreparative HPLC has been used to isolate major components from reaction mixtures. acs.orgnih.gov
It is important to note that some studies suggest that certain duclauxin-like molecules might be generated as artifacts during the isolation process, particularly when using materials like silica (B1680970) gel, which can catalyze transformations of duclauxin. acs.orgnih.govresearchgate.net
Identification and Characterization of Duclauxin Derivatives
The identification and characterization of duclauxin derivatives rely heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). mdpi.comfrontiersin.org These methods provide crucial information about the structure, connectivity, and fragmentation patterns of the compounds.
NMR spectroscopy, including 1D NMR (¹H and ¹³C NMR) and 2D NMR (such as HMQC and HMBC), is considered a gold standard for structure determination of natural products, offering detailed insights into molecular structures. unimma.ac.idmdpi.comfrontiersin.org Comparison of NMR data with known compounds and the use of techniques like Gauge-Independent Atomic Orbital (GIAO) NMR shift calculation followed by DP4 analysis are employed to determine absolute configurations. nih.govresearchgate.net
Mass spectrometry provides information on the molecular weight and fragmentation of the compounds, aiding in their identification and structural elucidation. mdpi.comfrontiersin.org
Additionally, techniques such as X-ray single-crystal diffraction and Electronic Circular Dichroism (ECD) analyses are utilized to confirm structures and determine absolute configurations. frontiersin.orgresearchgate.netacs.org
Duclauxin derivatives are classified based on their structural skeletons.
Heptacyclic Duclauxin Derivatives
Duclauxin itself is a heptacyclic oligophenalenone dimer. nih.govresearchgate.netfrontiersin.org These derivatives are characterized by a structure formed by two tricyclic moieties joined by a cyclopentane (B165970) ring, creating a distinctive hinge-like or castanets-like shape. researchgate.netfrontiersin.orgresearchgate.net The core structure consists of an isocoumarin (B1212949) and a dihydroisocoumarin unit. nih.govfrontiersin.org Approximately 15 heptacyclic duclauxin derivatives have been isolated from various fungal strains found in different ecological niches. researchgate.netfrontiersin.orgresearchgate.net
Octacyclic and Nonacyclic Duclauxin Derivatives
This class of duclauxin derivatives possesses more complex ring systems, comprising tetra- and penta-cyclic moieties linked to tricyclic benzannulated units. frontiersin.org As of 2021, only a few compounds belonging to this class had been reported, isolated from Talaromyces species. frontiersin.org An example mentioned is a compound with a unique octacyclic skeleton. nih.govfrontiersin.orgresearchgate.net Verruculosin A is another example of an oligophenalenone with an octacyclic scaffold. acs.orgnih.gov
Nitrogen-Containing Duclauxin Derivatives (e.g., Talauxins, Duclauxamides, Glyclauxins)
Nitrogen-containing duclauxin derivatives are less commonly found in nature compared to their non-nitrogenous counterparts. nih.govfrontiersin.org As of 2021, nine such derivatives had been discovered. nih.govfrontiersin.org These compounds typically feature a nitrogen atom within the upper 6/6/6 tri-ring system of the heptacyclic dimer structure. frontiersin.org
Examples of nitrogen-containing derivatives include bacillisporin H, duclauxamide A1, duclauxamides B and C, talauxins, glyclauxins, and talaroclauxins. frontiersin.orgacs.orgnih.govresearchgate.netresearchgate.net Duclauxamide A1, for instance, bears an N-2-hydroxyethyl moiety. frontiersin.orgacs.orgmdpi.com Talauxins are described as unusual heterodimers formed by the coupling of duclauxin with amino acids. mdpi.com While considered natural products, some nitrogen-containing derivatives may also be generated nonenzymatically through the reaction of duclauxin with primary amines present in the cellular or environmental context. acs.orgnih.govresearchgate.net
Table 2: Selected Nitrogen-Containing Duclauxin Derivatives
| Compound | Structural Feature | Source Fungus | Isolation Source (if specified) |
| Bacillisporin H | Nitrogenated bis-oxaphenalenone | Talaromyces stipitatus | Rice-based media |
| Duclauxamide A1 | N-2-hydroxyethyl moiety | Penicillium manginii | Elder root of Panax notoginseng |
| Duclauxamides B-C | N-containing oxaphenalenone dimer | Talaromyces bacillisporus | Soil fungus |
| Talauxins | Amino acid hybrids | Talaromyces stipitatus | Culture on pearl barley medium |
Structural Elucidation and Stereochemical Assignment of Duclauxin
Advanced Spectroscopic Techniques in Duclauxin Structure Determination
Modern spectroscopic techniques play a pivotal role in the structural elucidation of complex natural products like Duclauxin. anu.edu.au Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the connectivity of atoms, while High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) confirms the molecular formula. mdpi.comnih.gov Electronic Circular Dichroism (ECD) analysis is particularly valuable for assigning the absolute configuration of chiral molecules. rhhz.netfrontiersin.orgrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for determining the carbon-hydrogen framework and the arrangement of functional groups within a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for the comprehensive analysis of Duclauxin's structure. anu.edu.aunih.govresearchgate.net
One-Dimensional NMR Analysis
One-dimensional NMR spectra, specifically ¹H NMR and ¹³C NMR, provide fundamental information about the types of protons and carbons present in the molecule and their chemical environments. The chemical shifts (δ) and coupling constants (J) observed in ¹H NMR spectra indicate the presence of different proton types, such as aromatic, olefinic, methine, methylene, and methyl protons, and their neighboring atoms. mdpi.comnih.govacs.org ¹³C NMR spectra reveal the number and types of carbon atoms (methyl, methylene, methine, quaternary, carbonyl), with characteristic shifts providing clues about their hybridization and adjacent functional groups. mdpi.comnih.govresearchgate.net DEPT (Distortionless Enhancement by Polarization Transfer) experiments are often used in conjunction with ¹³C NMR to differentiate between CH₃, CH₂, CH, and quaternary carbons. researchgate.net
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
HRESIMS is a powerful technique used to determine the accurate mass of a molecule, which in turn allows for the calculation of its elemental composition and confirmation of the molecular formula. clariant.com By measuring the mass-to-charge ratio (m/z) of the ionized molecule with high precision, HRESIMS can distinguish between compounds with very similar nominal masses. mdpi.comnih.govnih.gov For Duclauxin, HRESIMS data provides essential validation of the molecular formula deduced from other analytical methods, such as NMR. mdpi.comnih.govnih.govacs.orgcsic.es
Electronic Circular Dichroism (ECD) Analysis for Absolute Configuration
While NMR can often establish relative stereochemistry, determining the absolute configuration (the specific 3D arrangement of atoms in space) of chiral centers requires techniques like ECD spectroscopy. rhhz.netfrontiersin.orgrsc.org ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. rsc.org The resulting ECD spectrum exhibits characteristic Cotton effects (peaks or troughs) whose signs and magnitudes are dependent on the molecule's chromophores and the absolute configuration of its chiral centers. rsc.org
To determine the absolute configuration of Duclauxin using ECD, experimental ECD spectra are compared with theoretical spectra calculated for different possible stereoisomers using computational methods like Time-Dependent Density Functional Theory (TD-DFT). researchgate.netresearchgate.netresearchgate.net A good match between the experimental and calculated spectra for a specific stereoisomer provides strong evidence for its absolute configuration. rhhz.netresearchgate.net This approach is particularly valuable when single crystals suitable for X-ray crystallography are difficult to obtain. frontiersin.org
Crystallographic Analysis of Duclauxin Derivatives
X-ray crystallography provides the most definitive method for determining both the planar structure and the absolute configuration of a crystalline compound. anu.edu.aunih.gov While obtaining suitable crystals of Duclauxin itself can be challenging, crystallographic analysis of crystalline derivatives has been successfully employed to confirm its structure. iucr.orgbioaustralis.com
A notable example is the crystallographic analysis of monobromoduclauxin, a derivative prepared by the bromination of Duclauxin. iucr.orgbioaustralis.com The crystal structure of monobromoduclauxin was determined, revealing the arrangement of atoms in the crystal lattice and providing unambiguous evidence for the molecular structure and absolute configuration of the derivative. iucr.org This crystallographic data for the derivative was then used to infer the absolute configuration of the parent compound, Duclauxin. iucr.orgbioaustralis.com This approach has been historically significant in the structural elucidation of Duclauxin, confirming the connectivity and stereochemistry deduced from spectroscopic data. bioaustralis.com Crystallographic analysis of other Duclauxin derivatives has also been used to confirm structures and absolute configurations. rhhz.netfrontiersin.orgfigshare.com
Computational Approaches in Duclauxin Structural Elucidation
Computational methods have become indispensable tools in the structural elucidation and stereochemical assignment of complex natural products like duclauxin, complementing experimental data. researchgate.netnih.gov
Quantum Chemical Calculations for Conformational Analysis
Quantum chemical calculations play a crucial role in exploring the potential energy surface of a molecule to identify energetically favorable spatial arrangements or conformers. iupac.orgwgtn.ac.nzrsc.org For duclauxin, which possesses a degree of flexibility around the cyclopentane (B165970) hinge, conformational analysis using quantum chemical methods helps in understanding the possible three-dimensional structures the molecule can adopt in solution. This is particularly important as the observed spectroscopic data, such as NMR chemical shifts and coupling constants, are averaged over the populated conformers. nih.gov By calculating the energies and populations of different conformers, researchers can better interpret experimental data and narrow down potential structures.
Density Functional Theory (DFT) for Stereochemical Assignment
Density Functional Theory (DFT) calculations are widely applied in natural product chemistry for predicting spectroscopic parameters, particularly NMR chemical shifts and Electronic Circular Dichroism (ECD) spectra, which are highly sensitive to stereochemistry. researchgate.netacs.orgsci-hub.semdpi.com By comparing calculated NMR shifts (using methods like Gauge-Independent Atomic Orbital (GIAO) calculations) and ECD spectra for different possible stereoisomers with experimental data, the correct stereochemistry can be assigned. researchgate.netmdpi.comfrontiersin.org The DP4+ probability analysis is often used in conjunction with GIAO NMR shift calculations to statistically evaluate the likelihood of a proposed structure matching the experimental NMR data. researchgate.netnih.gov DFT calculations have been specifically utilized in the stereochemical analysis of duclauxin and its analogues, including the revision of previously assigned configurations. acs.orgsci-hub.seacs.org
Computer-Aided Structure Elucidation (CASE) Systems
While not explicitly detailed for duclauxin in the provided search results, Computer-Aided Structure Elucidation (CASE) systems are computational tools that integrate spectroscopic data (like NMR, MS, IR) with structural databases and algorithms to propose possible molecular structures. These systems can be particularly useful for complex molecules where manual interpretation of data is challenging. CASE systems often incorporate modules for substructure searching, structure generation, and spectral prediction, which can aid in the initial proposal of duclauxin's planar structure and potentially assist in evaluating possible stereoisomers before more rigorous computational methods like DFT are applied.
Re-evaluation and Revision of Duclauxin Stereochemistry
The stereochemistry of duclauxin and its analogues has been subject to re-evaluation, leading to revisions of previously assigned configurations. acs.orgsci-hub.sebu.edunih.gov This highlights the complexity of stereochemical assignment in such intricate molecular scaffolds and the importance of utilizing multiple lines of evidence, including advanced computational methods and, when possible, X-ray crystallography. mdpi.comacs.orgmdpi.com
Revision of C-9' Absolute Configuration in Duclauxin Analogues
A significant revision in the stereochemical understanding of the duclauxin family concerns the absolute configuration at the C-9' position. Initially, the C-9' configuration in many duclauxin analogues was assigned as R. mdpi.comacs.orgsci-hub.se However, subsequent studies, particularly the isolation and structural analysis of duclauxamide A1, an analogue from Penicillium manginii, provided definitive evidence for a unified S configuration at C-9' in duclauxamide A1 and other duclauxin analogues. acs.orgacs.orgnih.gov This revision was supported by a combination of spectroscopic analysis, single-crystal X-ray diffraction, and 13C NMR DFT calculations. acs.orgacs.orgnih.gov The X-ray crystal structure of duclauxamide A1 provided unequivocal evidence for the S configuration at C-9'. acs.orgmq.edu.au Furthermore, analysis of 1H-1H coupling constants and ROESY correlations in duclauxin analogues also supported the S configuration, indicating a dihedral angle between H-8' and H-9' of approximately 90°, consistent with the S stereochemistry. mdpi.com This revision corrected a long-standing misrepresentation of the stereochemistry at this position across the duclauxin family. acs.orgsci-hub.sebu.edunih.govmq.edu.au
Data Tables
While specific comprehensive data tables (like full NMR peak lists with calculated vs. experimental values for multiple conformers/stereoisomers) were not directly available in the search snippets, the research findings indicate the types of data used for structural and stereochemical assignments. Below is a representation of the kind of data that would be presented in detailed research articles on duclauxin's structural elucidation, based on the information gathered.
Table 1: Representative Spectroscopic and Computational Data Used in Duclauxin Studies
| Data Type | Application in Duclauxin Elucidation | Key Findings/Usage | Source Examples |
| Experimental NMR (1H, 13C, 2D NMR - COSY, HMBC, HSQC, ROESY) | Determination of planar structure, relative configuration, and conformation. | Identification of spin systems, correlations between protons and carbons, through-space correlations for relative stereochemistry and conformation. | rhhz.netmdpi.commdpi.comfrontiersin.orgnih.govresearchgate.net |
| Single-Crystal X-ray Diffraction | Definitive determination of solid-state molecular structure and absolute configuration. | Provided unequivocal proof for the revised C-9' S configuration in duclauxamide A1, supporting revision for the family. | mdpi.comacs.orgmdpi.com |
| Electronic Circular Dichroism (ECD) | Assignment of absolute configuration, particularly for molecules without suitable crystals for X-ray. | Comparison of experimental ECD spectra with calculated spectra for different enantiomers. | researchgate.netmdpi.comnih.govacs.org |
| Quantum Chemical Calculations (DFT, GIAO) | Prediction of NMR chemical shifts (1H, 13C) and ECD spectra for candidate structures. | Used to compare calculated data with experimental data to confirm or revise stereochemical assignments. | researchgate.netnih.govacs.orgsci-hub.semdpi.comfrontiersin.orgnih.govacs.orgacs.orgresearchgate.net |
| DP4/DP4+ Analysis | Statistical validation of stereochemical assignments based on the agreement between experimental and calculated NMR data. | Provides a probability score for the correctness of a proposed structure's stereochemistry. | researchgate.netnih.govacs.org |
| Vibrational Circular Dichroism (VCD) | Determination of absolute configuration. | Used in conjunction with calculations for stereochemical assignments of duclauxin analogues. | nih.govacs.org |
Table 2: Selected Duclauxin Analogues Mentioned and Their C-9' Configuration
| Compound Name | Source Organism(s) | C-9' Configuration (Revised) | Supporting Evidence | Source Examples |
| Duclauxin | Talaromyces duclauxii, Penicillium spp., Talaromyces spp. | S | Extrapolation from duclauxamide A1, spectroscopic data. | mdpi.comacs.orgsci-hub.sebu.edunih.govmq.edu.au |
| Duclauxamide A1 | Penicillium manginii | S | X-ray crystallography, NMR, DFT calculations. | mdpi.comacs.orgacs.orgnih.gov |
| Bacillisporin A | Talaromyces bacillisporus | S | Coupling constants, ROESY. | mdpi.com |
| Bacillisporin B | Talaromyces bacillisporus | S | Coupling constants, ROESY. | mdpi.com |
| Bacillisporin F | Talaromyces stipitatus | S (implied by family revision) | NMR, DP4 analysis used for related epimers. | frontiersin.orgresearchgate.net |
| Verruculosin B | Talaromyces verruculosus | Not explicitly stated as revised in snippets for C-9', but structure was revised. | Spectroscopic analyses, ECD, DP4+, X-ray, VCD calculations used for revision. | mdpi.comnih.govacs.org |
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Duclauxin | 10482567 |
| Duclauxamide A1 | Not readily available in search results. |
| Bacillisporin A | Not readily available in search results. |
| Bacillisporin B | Not readily available in search results. |
| Bacillisporin F | Not readily available in search results. |
| Verruculosin B | Not readily available in search results. |
| Cryptoclauxin | Not readily available in search results. |
| Talaromycesone B | Not readily available in search results. |
| Sclerodin | 164833 |
| O-desmethylfunalenone | Not readily available in search results. |
| 9-demethyl FR-901235 | Not readily available in search results. |
| Talauxin Q | Not readily available in search results. |
| Talauxin L | Not readily available in search results. |
| Talauxin I | Not readily available in search results. |
| Talauxin E | Not readily available in search results. |
| Talauxin V | Not readily available in search results. |
| Taladuxin A | Not readily available in search results. |
| Taladuxin B | Not readily available in search results. |
| Taladuxin C | Not readily available in search results. |
| Taladuxin D | Not readily available in search results. |
| Taladuxin E | Not readily available in search results. |
| Taladuxin F | Not readily available in search results. |
| Taladuxin G | Not readily available in search results. |
| Taladuxin H | Not readily available in search results. |
| Taladuxin I | Not readily available in search results. |
| Taladuxin J | Not readily available in search results. |
| Taladuxin K | Not readily available in search results. |
| Taladuxin L | Not readily available in search results. |
| Taladuxin M | Not readily available in search results. |
| Taladuxin N | Not readily available in search results. |
| Bacillisporin J | Not readily available in search results. |
| Xenoclauxin | Not readily available in search results. |
Duclauxin is a heptacyclic oligophenalenone dimer featuring a unique architecture composed of an isocoumarin (B1212949) and a dihydroisocoumarin unit connected by a cyclopentane ring. nih.gov Isolated initially from the fungus Talaromyces duclauxii, its intricate structure and multiple chiral centers have necessitated detailed spectroscopic and computational investigations for complete characterization. nih.gov
The initial structural elucidation of duclauxin relied heavily on traditional spectroscopic techniques, including 1D and 2D NMR experiments such as 1H NMR, 13C NMR, COSY, HMBC, HSQC, and ROESY. rhhz.netmdpi.commdpi.comfrontiersin.orgnih.govresearchgate.net These methods provided crucial information regarding the connectivity of atoms and the relative spatial arrangement of protons, aiding in the determination of the planar structure and initial insights into relative stereochemistry.
Computational Approaches in Duclauxin Structural Elucidation
Computational chemistry has become an indispensable tool in modern natural product structure elucidation, particularly for complex molecules with multiple stereocenters and conformational flexibility. researchgate.netnih.gov For duclauxin, computational methods have provided critical support in confirming proposed structures and resolving ambiguities in stereochemical assignments.
Quantum Chemical Calculations for Conformational Analysis
The conformational landscape of a molecule significantly influences its spectroscopic properties. Quantum chemical calculations are employed to explore the potential energy surface and identify the low-energy conformers that contribute to the observed experimental data. iupac.orgwgtn.ac.nzrsc.org For duclauxin's flexible cyclopentane ring and the relative orientation of its two tricyclic units, conformational analysis using quantum chemical methods helps to understand the preferred three-dimensional shapes the molecule adopts in solution. By calculating the energies and relative populations of different conformers, researchers can obtain a more accurate representation of the molecule's structure in the experimental environment, which is crucial for the subsequent prediction of spectroscopic parameters.
Density Functional Theory (DFT) for Stereochemical Assignment
Density Functional Theory (DFT) calculations are widely used for the accurate prediction of spectroscopic properties, most notably NMR chemical shifts and ECD spectra. researchgate.netacs.orgsci-hub.semdpi.com By calculating these parameters for different possible stereoisomers of duclauxin and comparing them to experimental NMR and ECD data, researchers can assign the absolute and relative configurations of the chiral centers. researchgate.netmdpi.comfrontiersin.orgnih.govacs.org The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate NMR shielding constants, which are then converted to chemical shifts. researchgate.netfrontiersin.org The DP4+ probability analysis is a statistical tool that enhances the reliability of stereochemical assignments by evaluating the agreement between calculated and experimental NMR data for different candidate structures. researchgate.netnih.govacs.org DFT calculations, combined with experimental data and DP4+ analysis, have been instrumental in resolving challenging stereochemical issues in the duclauxin family. acs.orgsci-hub.seacs.org
Computer-Aided Structure Elucidation (CASE) Systems
Computer-Aided Structure Elucidation (CASE) systems integrate various spectroscopic data and structural databases to assist chemists in determining the structures of unknown compounds. While specific applications to the initial elucidation of duclauxin were not detailed in the search results, CASE systems can be valuable in proposing plausible structures based on molecular formula and spectroscopic data. These systems often incorporate algorithms for generating possible structures consistent with the analytical data and may include modules for predicting spectra to compare with experimental results. For a complex molecule like duclauxin, a CASE system could potentially aid in the initial generation of possible planar structures and narrow down the candidates for further detailed stereochemical investigation using more advanced computational methods.
Re-evaluation and Revision of Duclauxin Stereochemistry
Despite initial structural assignments, the complex nature of duclauxin and its numerous analogues has led to instances where the stereochemistry required re-evaluation and revision. acs.orgsci-hub.sebu.edunih.gov This underscores the challenges in definitively assigning stereochemistry, particularly in the absence of single-crystal X-ray diffraction data for every analogue.
Revision of C-9' Absolute Configuration in Duclauxin Analogues
A notable example of stereochemical revision within the duclauxin family is the absolute configuration at the C-9' position. For a period, the C-9' configuration in many duclauxin analogues was reported as R. mdpi.comacs.orgsci-hub.se However, a study involving the isolation and characterization of duclauxamide A1 from Penicillium manginii provided compelling evidence for a unified S configuration at C-9' in duclauxamide A1 and other related duclauxins. acs.orgacs.orgnih.gov This revision was strongly supported by single-crystal X-ray diffraction analysis of duclauxamide A1, which unambiguously established the S configuration at C-9'. acs.orgmq.edu.au Further support came from detailed analysis of NMR data, including 1H-1H coupling constants and ROESY correlations, which were consistent with the S configuration at C-9' across the family. mdpi.com This collective evidence led to the correction of the long-standing misrepresentation of the C-9' stereochemistry in duclauxin analogues. acs.orgsci-hub.sebu.edunih.govmq.edu.au
Data Tables
The following tables summarize representative data types and findings discussed in the context of duclauxin's structural elucidation and stereochemical revision.
Table 1: Spectroscopic and Computational Methods in Duclauxin Studies
| Method | Purpose in Duclauxin Research | Key Information Provided |
| NMR Spectroscopy | Planar structure determination, relative stereochemistry, conformational insights. | Chemical shifts (1H, 13C), coupling constants, through-bond (COSY, HMBC, HSQC) and through-space (ROESY) correlations. |
| Single-Crystal X-ray Diffraction | Unambiguous determination of solid-state 3D structure and absolute configuration. | Precise atomic coordinates, bond lengths, bond angles, and absolute configuration (if heavy atoms are present or by using anomalous dispersion). |
| Electronic Circular Dichroism (ECD) | Determination of absolute configuration. | Chiroptical properties (Cotton effects) that can be compared with calculated ECD spectra for different enantiomers. |
| Quantum Chemical Calculations (DFT) | Prediction of NMR chemical shifts, coupling constants, and ECD spectra; conformational analysis. | Calculated spectroscopic parameters and relative energies of conformers and stereoisomers. |
| DP4/DP4+ Analysis | Statistical validation of stereochemical assignments based on NMR data. | Probability score indicating the likelihood that a proposed structure is correct based on the agreement between calculated and experimental NMR data. |
| Vibrational Circular Dichroism (VCD) | Determination of absolute configuration. | Vibrational chiroptical spectra that can be compared with calculated VCD spectra. |
Table 2: Selected Duclauxin Analogues and C-9' Stereochemistry Revision
| Compound Name | Key Finding Regarding C-9' | Supporting Evidence |
| Duclauxin | C-9' configuration revised to S. | Extrapolated from duclauxamide A1, consistent with NMR data. |
| Duclauxamide A1 | C-9' absolute configuration definitively assigned as S. | Single-crystal X-ray diffraction, 13C NMR DFT calculations. |
| Bacillisporins A & B | C-9' configuration corrected to S. | Analysis of 1H-1H coupling constants and ROESY correlations. |
Biosynthesis and Metabolic Engineering of Duclauxin
Polyketide Origin of Duclauxin
Duclauxin is a dimeric heptaketide, meaning it is derived from the polyketide biosynthetic pathway. nih.gov The fundamental building blocks of duclauxin are oxaphenalenone monomers, which themselves are derived from the aromatic polyketide phenalenone. nih.govacs.org Phenalenone serves as a crucial intermediate, possessing a distinctive 6/6/6 tricyclic ring system that undergoes extensive enzymatic modifications to generate the structural diversity seen in duclauxin and its analogues. frontiersin.orgnih.gov The biosynthesis of this phenalenone core is initiated by a nonreducing polyketide synthase (NR-PKS), establishing the polyketide origin of the entire duclauxin family of natural products. nih.govacs.org
Proposed Biosynthetic Pathway of Duclauxin
The transformation from the simple phenalenone precursor to the complex heptacyclic structure of duclauxin involves a multi-step enzymatic cascade characterized by extensive redox modifications, ring cleavage, and dimerization. acs.orgnih.gov
The biosynthesis begins with the assembly of the phenalenone core by a nonreducing polyketide synthase (NR-PKS). nih.gov In Talaromyces stipitatus, this enzyme is designated DuxI. nih.gov DuxI is homologous to PhnA, the NR-PKS responsible for phenalenone synthesis in Penicillium herquei. nih.govacs.org Following the synthesis of the polyketide chain by DuxI, a flavin-dependent monooxygenase (FMO), DuxE (a homolog of PhnB), is required to complete the formation of the key phenalenone intermediate, which serves as the substrate for subsequent tailoring enzymes. nih.govacs.org
Once the core phenalenone structure is formed, it undergoes a remarkable series of redox transformations. nih.govfigshare.com This cascade of reactions is responsible for morphing the initial tricyclic aromatic system into the monomeric building blocks required for duclauxin assembly. acs.orgnih.gov These transformations include oxidative ring cleavage, deoxygenation, oxidative decarboxylation, and enoylreduction. nih.gov The process converts the perinaphthenone structure into a benzo[de]isochromen, which is a key monomeric unit found in all duclauxins. nih.govnih.gov This sequence showcases a diverse array of redox enzymes working in concert to generate structural complexity. nih.govacs.org
Several key enzymes with specific catalytic functions have been identified in the duclauxin biosynthetic pathway. nih.gov
DuxM : The redox cascade is initiated by DuxM, a cupin family dioxygenase. nih.govnih.govescholarship.org This critical enzyme performs an oxidative cleavage of the peri-fused tricyclic phenalenone, yielding a transient hemiketal-oxaphenalenone intermediate. nih.govacs.orgfigshare.com DuxM is pivotal as it channels the single phenalenone substrate towards different oxaphenalenone building blocks, such as lamellicolic anhydride or a dihydrocoumarin-containing monomer. nih.govacs.org
P450 Monooxygenases : The duclauxin gene cluster contains several genes encoding for cytochrome P450 monooxygenases, including DuxD and DuxL. nih.govresearchgate.net DuxD has been characterized as catalyzing the oxidative decarboxylation of an intermediate. researchgate.net Another P450 monooxygenase is responsible for the crucial oxidative coupling step that forms the initial carbon-carbon bond between two monomer units to initiate dimerization. nih.govnih.gov
Other Redox Enzymes : In addition to DuxM and P450s, other redox enzymes are essential. These include NAD(P)H-dependent reductases like DuxG (an isoflavone reductase) and DuxJ (a maleylacetate reductase), which further modify the oxaphenalenone intermediates. nih.gov
The coordinated action of these enzymes—a cupin dioxygenase, P450 monooxygenases, and various reductases—transforms the phenalenone precursor into the necessary building blocks for the final dimeric product. nih.gov
The formation of the characteristic dimeric structure of duclauxin occurs via oxidative coupling of the monomeric oxaphenalenone building blocks. nih.gov Research has demonstrated that a P450 monooxygenase catalyzes the formation of the initial C-C bond that links the two monomers. nih.govacs.orgnih.gov This enzymatic coupling is a critical step in constructing the heptacyclic scaffold. However, the enzyme responsible for catalyzing the second C-C bond formation to complete the cyclopentane (B165970) ring has not been identified within the characterized gene cluster, suggesting it may be located elsewhere in the genome or that the reaction could proceed non-enzymatically under specific conditions. nih.govacs.orgfigshare.com
Genomic and Molecular Insights into Duclauxin Biosynthesis
Genomic investigations in Talaromyces stipitatus have provided significant insights into the genetic basis of duclauxin production. nih.gov Bioinformatic analysis of the fungus's genome led to the identification of the biosynthetic gene cluster responsible for duclauxin synthesis. nih.gov
A key finding was the discovery of two separate but related gene clusters, named dux1 and dux2. nih.gov The primary cluster, dux1, contains 13 open reading frames, including the core NR-PKS gene duxI and a suite of genes encoding tailoring enzymes. Gene knockout experiments confirmed the direct link between the dux1 cluster and duclauxin production; deleting duxI completely abolished the synthesis of duclauxin and its intermediates. nih.gov The dux2 cluster contains copies of seven genes also found in dux1, which may provide additional transcripts to ensure the efficient completion of the complex biosynthetic pathway. nih.gov
The table below summarizes key genes identified in the dux1 cluster and their putative functions in the biosynthesis of duclauxin. nih.govresearchgate.net
| Gene | Proposed Function | Enzyme Superfamily | Role in Pathway |
| duxI | Nonreducing Polyketide Synthase (NR-PKS) | PKS | Forms the initial polyketide backbone of the phenalenone core. |
| duxE | Flavin-dependent Monooxygenase (FMO) | FMO | Involved in the final steps of phenalenone core formation. |
| duxM | Dioxygenase | Cupin | Initiates the redox cascade via oxidative cleavage of the phenalenone ring. |
| duxD | P450 Monooxygenase | P450 | Catalyzes an oxidative decarboxylation step. |
| duxL | P450 Monooxygenase | P450 | Catalyzes the initial C-C bond formation during monomer dimerization. |
| duxG | Reductase | Isoflavone Reductase | Performs reduction on oxaphenalenone intermediates. |
| duxJ | Reductase | Maleylacetate Reductase | Performs reduction on oxaphenalenone intermediates. |
| duxC | Transcription Factor | - | Regulates the expression of genes within the cluster. |
These genomic findings, combined with the functional characterization of the encoded enzymes, have illuminated the complex and elegant molecular strategy nature employs to construct architecturally sophisticated natural products like duclauxin. nih.gov
Identification of Biosynthetic Gene Clusters (BGCs)
The journey to unraveling duclauxin biosynthesis began with the identification of the relevant biosynthetic gene clusters (BGCs). In Talaromyces stipitatus, the producer of duclauxin, two separate but related gene clusters, designated dux1 and dux2, were identified. nih.gov A key gene within the dux1 cluster, duxI, encodes a non-reducing polyketide synthase (NR-PKS), which is responsible for assembling the initial polyketide backbone. nih.gov This NR-PKS uses acetyl-CoA and six units of malonyl-CoA as building blocks to create the core phenalenone structure. frontiersin.orgresearchgate.net
Similarly, in Penicillium herquei, a BGC named phn was found to be responsible for producing the phenalenone intermediate. frontiersin.orgresearchgate.net The phn cluster contains phnA, an NR-PKS analogous to duxI, and phnB, which encodes a flavin-dependent monooxygenase (FMO). frontiersin.orgnih.gov These two genes, phnA and phnB, are sufficient for the formation of the key phenalenone intermediate. frontiersin.orgresearchgate.net The dux1 cluster in T. stipitatus also contains counterparts to these genes, namely duxI and duxE. frontiersin.orgnih.gov
Bioinformatic analysis of the dux1 cluster revealed a suite of genes encoding various enzymes essential for the subsequent complex transformations, including P450 monooxygenases, oxidoreductases, reductases, and a cupin family oxygenase. researchgate.net The presence of two separate clusters (dux1 and dux2) in T. stipitatus, with seven genes duplicated across both, suggests a mechanism to provide sufficient transcripts for the complete biosynthesis of duclauxin. nih.gov
| Gene Cluster | Organism | Key Genes | Function of Key Genes |
| dux1 | Talaromyces stipitatus | duxI (NR-PKS), duxE (FMO) | Synthesizes the phenalenone core |
| dux2 | Talaromyces stipitatus | Contains duplicates of dux1 genes | Potentially enhances transcript supply |
| phn | Penicillium herquei | phnA (NR-PKS), phnB (FMO) | Synthesizes the phenalenone core |
Gene Inactivation and Heterologous Expression Studies
To confirm the function of the identified BGCs, gene inactivation and heterologous expression studies were conducted. The deletion of the NR-PKS gene duxI in T. stipitatus completely abolished the production of duclauxin and its phenalenone precursors, definitively linking the dux1 cluster to the biosynthetic pathway. nih.gov Similarly, the inactivation of the P450 oxygenase gene, duxD, resulted in the accumulation of an upstream intermediate, pinpointing its role in a specific oxidative step. nih.gov
Heterologous expression has been a powerful tool for characterizing the functions of individual biosynthetic genes. nih.gov The expression of duxI from T. stipitatus in the yeast Saccharomyces cerevisiae resulted in the production of the expected polyketide product, confirming its function as the core synthase. nih.gov Furthermore, to overcome challenges with expressing certain enzymes like DuxD in yeast, researchers have successfully used engineered fungal hosts, such as Aspergillus nidulans, for reconstitution experiments. nih.govresearchgate.net This bottom-up approach, where genes are expressed individually and in combination in a clean host, has been instrumental in deciphering the specific roles of enzymes in the pathway. nih.gov
| Study Type | Gene(s) Studied | Organism/Host | Key Finding |
| Gene Inactivation | duxI | Talaromyces stipitatus | Abolished duclauxin production, confirming its role as the core PKS. nih.gov |
| Gene Inactivation | duxD | Talaromyces stipitatus | Led to the accumulation of a pathway intermediate, identifying its specific enzymatic step. nih.gov |
| Heterologous Expression | duxI | Saccharomyces cerevisiae | Confirmed the function of DuxI in synthesizing the polyketide core. nih.gov |
| Heterologous Expression | dux enzymes | Aspergillus nidulans | Enabled functional characterization of enzymes that were difficult to express elsewhere. nih.govresearchgate.net |
Enzymatic Characterization of Biosynthetic Steps
The biosynthesis of the complex heptacyclic duclauxin dimer from the simple phenalenone core requires a remarkable series of enzymatic redox modifications. nih.govacs.orgescholarship.orgnih.gov The process can be broadly divided into three main stages: formation of the phenalenone intermediate, its oxidative modification into monomeric building blocks, and the final dimerization. frontiersin.orgresearchgate.net
The cascade of transformations is initiated by DuxM, a cupin family dioxygenase, which performs a crucial oxidative cleavage of the tricyclic phenalenone ring. nih.govacs.orgescholarship.orgfigshare.comnih.govresearchgate.net This step yields a transient hemiketal-oxaphenalenone intermediate, which serves as a branch point for structural diversification. nih.govnih.gov Following this ring cleavage, a host of other redox enzymes, including P450 monooxygenases and reductases, further modify the structure. nih.govacs.org For instance, the P450 enzyme DuxD catalyzes an oxidative decarboxylation step. nih.govresearchgate.net These modifications ultimately produce the two different monomeric building blocks—an anhydride and a dihydrocoumarin (B191007)—that are found in various duclauxin structures. nih.govacs.orgescholarship.orgfigshare.comnih.gov
The final stage is the oxidative coupling of these monomers. The initial carbon-carbon bond that links the two monomers is formed by the action of a P450 monooxygenase. nih.govacs.orgescholarship.orgfigshare.comnih.gov However, the enzyme responsible for catalyzing the second C-C bond formation to complete the heptacyclic scaffold has not yet been identified within the cluster. nih.govacs.orgescholarship.orgfigshare.comnih.gov This extensive use of varied redox enzymes showcases nature's strategy for generating immense structural complexity from a common precursor. nih.govacs.orgescholarship.orgfigshare.com
Investigation of Non-Enzymatic Formation Pathways
While biosynthetic pathways are typically governed by a precise sequence of enzyme-catalyzed reactions, recent investigations have revealed that non-enzymatic transformations can also play a significant role in the diversification of natural products. nih.govnih.gov In the case of duclauxin, compelling evidence suggests that many of its reported analogs are not direct products of the BGC but are instead formed through non-enzymatic processes. nih.govacs.org
Hypothesis of Isolation Artifacts among Duclauxin-like Structures
A significant number of duclauxin derivatives have been isolated and reported as distinct natural products. However, their structural features—such as hydrolysis of an acetate (B1210297) group, elimination of a methanol moiety, or the addition of alcohols—led to the hypothesis that they might be artifacts generated during the extraction and chromatographic purification processes. acs.org Compounds like talaromycesone B, bacillisporin G, xenoclauxin, and various bacillisporin isomers have been proposed to be such artifacts, originating from the chemical instability of the parent compound, duclauxin. nih.govacs.org It has also been suggested that N-containing duclauxin derivatives, such as talauxins, could be formed non-enzymatically through the reaction of duclauxin with amino acids present in the cellular environment. nih.govresearchgate.net
Experimental Evidence for Non-Enzymatic Transformations
This artifact hypothesis is supported by direct experimental evidence. In one key study, pure duclauxin was adsorbed onto silica (B1680970) gel—a common stationary phase in chromatography—and left for 20 days. nih.govacs.org Subsequent analysis of the material recovered from the silica gel confirmed the transformation of duclauxin into several of its supposed "natural" derivatives, including talaromycesone B and bacillisporins. nih.govacs.org
Further experiments demonstrated that these transformations could occur in one-step reactions under mild conditions, without any enzymatic involvement. nih.govacs.org For example, simply stirring duclauxin in a solvent like DMSO with water was sufficient to generate bacillisporin J and its epimer. acs.org The proposed mechanism involves an E1cB elimination of methanol from the duclauxin core, followed by the addition of water. acs.org The inherent reactivity of the duclauxin scaffold makes it susceptible to reactions with various nucleophiles, including alcohols and amines, leading to a wide array of derivatives that can be mistaken for genuine metabolites. nih.govacs.org
Implications for Natural Product Discovery and Characterization
The discovery of non-enzymatic pathways in the formation of duclauxin-like compounds has significant implications for the field of natural product discovery. It highlights the challenge of distinguishing true, genetically encoded metabolites from artifacts generated during isolation and characterization. nih.govnih.govacs.org The inherent chemical reactivity of complex molecules can lead to spontaneous reactions that diversify their structures, a phenomenon that can complicate the elucidation of biosynthetic pathways and genome mining efforts. nih.gov
This understanding underscores the need for careful experimental design to minimize artifact formation during extraction and purification. It also suggests that the chemical diversity observed for a particular natural product family may not solely be the result of enzymatic action but can be a combination of both enzymatic and non-enzymatic processes. nih.govnih.gov Recognizing the potential for such spontaneous transformations is crucial for accurately assigning structures to the products of BGCs and for fully harnessing the chemical logic of natural product biosynthesis. researchgate.net
Chemical Modification and Semi Synthetic Strategies for Duclauxin Analogues
Derivatization of Native Duclauxin Scaffolds
The native duclauxin scaffold, with its distinct heptacyclic ring system, offers multiple sites for chemical modification. Studies have shown that certain duclauxin-like molecules, initially reported as natural products, may in fact be generated through nonenzymatic reactions during isolation processes, highlighting the inherent reactivity of the duclauxin core. acs.orgnih.govresearchgate.netnih.gov
Derivatization can occur through various reactions, including hydrolysis, elimination, and addition reactions. For instance, some derivatives are products of C-9' acetate (B1210297) hydrolysis and/or C-7 MeOH elimination reactions. acs.orgnih.govresearchgate.net The addition of alcohols to C-1 in duclauxin can generate epimeric acetals or hemiacetals. acs.orgnih.govresearchgate.net Decarboxylation, deformylation, and oxidation reactions also contribute to the diversity of duclauxin derivatives. acs.orgnih.govresearchgate.net
Nucleophilic species can react with the upper ring of duclauxin, leading to structures like the spiroketal moiety found in talaroketal A and the fused ketal part of talaroketal B. nih.govresearchgate.net The upper moiety of duclauxin can also react with different amino acids to yield compounds such as talauxins. nih.govresearchgate.net
Semi-Synthetic Approaches for Structure-Activity Relationship (SAR) Studies
Semi-synthetic strategies involving the conjugation of various moieties to the duclauxin core have been employed to expand the chemical diversity and investigate SAR. acs.orgnih.govresearchgate.netnih.gov These approaches are crucial for understanding how structural changes influence the biological activity of duclauxin analogues.
A one- or two-step semi-synthetic approach has been used to produce a series of duclauxin analogues, categorized into different series based on the modifications introduced. acs.orgnih.govunam.mx
Lactam Functionalization of Duclauxin
One strategy involves incorporating a lactam functionalization, typically at the C-1 position of the duclauxin scaffold. acs.orgnih.govunam.mx This modification has been explored in SAR studies to understand its impact on biological activity. Analogues incorporating a lactam at C-1 constitute a specific series in semi-synthetic libraries. acs.orgnih.gov
Introduction of Unsaturation in Duclauxin Core
Another semi-synthetic approach focuses on introducing additional unsaturation within the duclauxin core, specifically between the C-7 and C-8 positions. acs.orgnih.govunam.mx This modification, often combined with lactam functionalization at C-1, has been shown to significantly impact the activity of the resulting analogues. acs.orgnih.govunam.mxcinvestav.mx SAR analysis revealed that analogues with this additional unsaturation can be substantially more active than native duclauxin and derivatives lacking this feature. acs.orgnih.govunam.mxcinvestav.mx
Reactivity of Duclauxin Towards Amines and Alcohols
The inherent reactivity of duclauxin towards amines and alcohols has been leveraged in semi-synthetic strategies. acs.orgnih.govresearchgate.netnih.govbohrium.com Conjugating amines to duclauxin has been a key method to expand the compound class and generate N-containing derivatives. acs.orgnih.govresearchgate.netnih.gov The reaction with amines can involve nucleophilic addition and subsequent ring opening of the lactone group, followed by recyclization. nih.gov The addition of alcohols to C-1 can lead to the formation of epimeric acetals or hemiacetals. acs.orgnih.govresearchgate.net This reactivity has also provided insights into the potential nonenzymatic origin of some duclauxin-like molecules observed in nature. acs.orgnih.govresearchgate.netnih.gov
Bio-Conversion and Chemoenzymatic Transformations
While the focus is on chemical modification, it is relevant to note that bio-conversion processes can also lead to duclauxin derivatives. Fungi are known producers of duclauxin and its analogues, and their enzymatic machinery plays a role in the structural diversity observed in nature. nih.govfrontiersin.orgacs.orgnih.gov Biosynthetic studies have characterized the cascade of redox transformations involved in duclauxin production, initiated by enzymes like dioxygenases and involving P450 monooxygenases for oxidative coupling. acs.orgnih.govresearchgate.net
Chemoenzymatic transformations, combining chemical steps with enzymatic reactions, represent a powerful approach for synthesizing complex natural products and their analogues. While specific detailed examples of chemoenzymatic transformations applied directly to the duclauxin core were not extensively detailed in the search results within the strict scope, the broader context of fungal polyketide biosynthesis and the use of enzymes in generating structural complexity suggest the potential for such strategies in duclauxin analogue synthesis. acs.orgnih.govresearchgate.netresearchgate.netacs.org
One-Strain-Many-Compound (OSMAC) Approaches for Derivative Discovery
The One-Strain-Many-Compound (OSMAC) approach, which involves varying the culture conditions of a producing organism to induce the production of a wider array of metabolites, has been applied to Talaromyces strains that produce duclauxin. acs.orgnih.gov This method has successfully generated duclauxin derivatives, contributing to the discovery of new analogues alongside those obtained through semi-synthetic routes. acs.orgnih.gov OSMAC experiments have led to the generation of specific duclauxin derivatives, demonstrating its utility in expanding the chemical diversity accessible from a single fungal strain. acs.orgnih.gov
Biological Activities and Mechanistic Studies of Duclauxin and Its Derivatives
Enzyme Inhibition Profiles
Duclauxin and its derivatives have demonstrated inhibitory effects on several enzymes, suggesting potential therapeutic applications researchgate.netfrontiersin.org.
Inhibition of Mitochondrial Respiration and ATP Synthesis
A key mechanism of action identified for duclauxin is its ability to inhibit mitochondrial respiration, which in turn prevents adenosine (B11128) triphosphate (ATP) synthesis researchgate.netnih.gov. This inhibition of cellular energy production is considered a significant factor in duclauxin's effectiveness against certain cell types researchgate.netnih.govmedchemexpress.com. Studies have shown that duclauxin at concentrations of 10-30 µg/mL can inhibit mitochondrial respiration in P-388 tumor cells medchemexpress.com. This disruption of ATP synthesis contributes to its biological effects researchgate.netescholarship.org.
Modulation of Protein Tyrosine Phosphatase 1B (PTP1B) Activity
Duclauxin and some of its derivatives have been identified as inhibitors of human protein tyrosine phosphatase 1B (hPTP1B), an enzyme considered a therapeutic target for type II diabetes and cancer frontiersin.orgresearchgate.net. Research on Talaromyces sp. IQ-313, a soil fungus, led to the isolation of duclauxin, bacillisporin G, and xenoclauxin, all of which showed potent inhibitory activity against hPTP1B1–400 in a concentration-dependent manner frontiersin.org.
The inhibitory potential of these compounds against hPTP1B1–400 has been reported with IC50 values falling within a certain range frontiersin.orgresearchgate.net. For instance, duclauxin exhibited an IC50 of 12.7 µM against hPTP1B1–400, while bacillisporin G and xenoclauxin showed IC50 values of 13.4 µM and 21.8 µM, respectively, in comparison to the positive control, ursolic acid (IC50 26.7 µM) frontiersin.org. These compounds appear to induce conformational changes in the protein, suggesting an allosteric modulation mechanism frontiersin.org. Further research, including semi-synthetic approaches, has explored duclauxin analogs with enhanced PTP1B inhibitory activity nih.gov.
Here is a table summarizing the PTP1B inhibitory activity:
| Compound | hPTP1B1–400 IC50 (µM) |
| Duclauxin | 12.7 |
| Bacillisporin G | 13.4 |
| Xenoclauxin | 21.8 |
| Ursolic acid | 26.7 |
Acetylcholinesterase (AChE) Inhibitory Activity
Some duclauxin-related compounds have shown inhibitory activity against acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine (B1216132) frontiersin.orgencyclopedia.pub. Inhibition of AChE can be a strategy for managing conditions like Alzheimer's disease by increasing acetylcholine levels frontiersin.org. Talaromycesone A, an oxaphenalenone structure isolated from a marine fungus Talaromyces sp., demonstrated AChE inhibitory activity with an IC50 of 7.49 µM, which was more potent than the positive control, huperzine (IC50 11.6 µM) frontiersin.orgmdpi.combioaustralis.com.
Here is a table summarizing the AChE inhibitory activity:
| Compound | AChE IC50 (µM) |
| Talaromycesone A | 7.49 |
| Huperzine | 11.6 |
Alpha-Glucosidase Inhibitory Activity
Alpha-glucosidase is an enzyme that plays a role in glucose absorption in the gastrointestinal tract, making it a target for managing type II diabetes frontiersin.orgmdpi.com. Certain duclauxin derivatives have exhibited inhibitory activity against alpha-glucosidase frontiersin.orgbu.edu. Bacillisporins A and B, isolated from T. aculeatus, showed potent inhibitory activity against the alpha-glucosidase enzyme frontiersin.org.
The IC50 values for bacillisporin A and B against alpha-glucosidase were reported as 33.55 ± 0.63 µM and 95.81 ± 1.12 µM, respectively, compared to the positive control acarbose (B1664774) (IC50 1075.53 ± 11.94 µM) frontiersin.org.
Here is a table summarizing the alpha-glucosidase inhibitory activity:
| Compound | Alpha-Glucosidase IC50 (µM) |
| Bacillisporin A | 33.55 ± 0.63 |
| Bacillisporin B | 95.81 ± 1.12 |
| Acarbose | 1075.53 ± 11.94 |
Antimicrobial Efficacy
Duclauxin and its derivatives also possess antimicrobial properties, particularly antibacterial activity demonstrated in in vitro models researchgate.netfrontiersin.org.
Antibacterial Activities (in vitro models)
Duclauxins have shown potential as antibacterial agents researchgate.netfrontiersin.org. While some compounds displayed weak activity against a panel of human pathogenic bacteria, others have demonstrated more significant effects researchgate.net. Talaromycesone A, for instance, has potent antibacterial activity against the human pathogenic bacterium Staphylococcus aureus with an IC50 of 3.70 µM mdpi.combioaustralis.com. Another compound, talaromycesone B, also showed significant antibacterial potential toward S. epidermidis and S. aureus with IC50s of 17.36 and 19.50 µM, respectively, compared to chloramphenicol (B1208) (IC50 1.81 and 2.46 µM) mdpi.com.
Here is a table summarizing some antibacterial activities:
| Compound | Target Bacteria | IC50 (µM) | Control | Control IC50 (µM) |
| Talaromycesone A | Staphylococcus aureus | 3.70 | Not specified | Not specified |
| Talaromycesone B | S. epidermidis | 17.36 | Chloramphenicol | 1.81 |
| Talaromycesone B | S. aureus | 19.50 | Chloramphenicol | 2.46 |
Antifungal Activities (in vitro models, biopesticide applications)
Duclauxin has demonstrated antifungal activity in in vitro models. nih.gov It is recognized as an organic molecule with biopesticide potential, derived from fungal sources known for their antimicrobial properties. biosynth.com The proposed mode of action involves disrupting the cellular processes of plant pathogens, particularly fungi, by inhibiting the synthesis of essential proteins and enzymes, which can lead to cell death or prevent proliferation. biosynth.com This compound is primarily explored for agricultural applications to protect crops from fungal diseases. biosynth.com Its efficacy in managing pathogen loads suggests its value in improving crop yield and health. biosynth.com Duclauxin may also contribute to modulating plant defense mechanisms. biosynth.com Its natural origin and specificity make it a candidate for integrated pest management strategies aimed at reducing reliance on synthetic chemicals. biosynth.com
Antimalarial Activities (in vitro models)
Duclauxin and some of its derivatives have shown antimalarial activity in in vitro models. nih.govfrontiersin.org For instance, bacillisporin G (a duclauxin derivative) exhibited antimalarial activity against Plasmodium falciparum with an IC50 value of 8.07 μM. nih.gov Other studies have evaluated the antimalarial activity of various compounds against P. falciparum, including chloroquine-resistant and sensitive strains, using in vitro assays. scielo.brmdpi.commdpi.com
Antiproliferative and Cytotoxic Activities (in vitro models)
Duclauxin is known for its antiproliferative and cytotoxic effects against numerous tumor cell lines in in vitro models. nih.govfrontiersin.orgresearchgate.netmedchemexpress.comcaymanchem.com Its effectiveness is partly attributed to the inhibition of mitochondrial respiration, which prevents ATP synthesis. nih.govfrontiersin.orgresearchgate.netcaymanchem.comnih.gov
Duclauxin has been evaluated in vitro against several mammalian tumor cell lines. It has shown inhibitory effects on Ehrlich ascites carcinoma (EAC), lymphadenoma L-5178, and HeLa cells. nih.govresearchgate.netmedchemexpress.comcaymanchem.com Studies have indicated that duclauxin suppresses the growth of these cell lines with cytotoxic effects, exhibiting ED50 values ranging from 20 to 50 μg/mL. nih.govresearchgate.net Duclauxin also demonstrated strong inhibitory effects on murine leukemia L1210 culture cells. nih.gov
Data on the growth inhibition (GI50) of duclauxin against other cell lines, such as MCF-7, NCI-H460, and SF-268, have also been reported. nih.govresearchgate.net
| Cell Line | Activity Level (GI50) | Reference Drug (GI50) | Source |
| MCF-7 | 15.0 ± 1.3 μM nih.gov | Doxorubicin 42.8 ± 8.2 μM nih.gov | nih.gov |
| MCF-7 | 10.2 ± 0.9 μM researchgate.net | - | researchgate.net |
| NCI-H460 | 40.7 ± 1.7 μM nih.gov | Doxorubicin 93 ± 7.0 μM nih.gov | nih.gov |
| NCI-H460 | 7.9 ± 0.3 μM researchgate.net | - | researchgate.net |
| SF-268 | 78.3 ± 1.9 μM nih.gov | Doxorubicin 94.0 ± 8.7 μM nih.gov | nih.gov |
| SF-268 | 14.7 ± 0.3 μM researchgate.net | - | researchgate.net |
| NS-1 (mouse myeloma) | 140 μM (IC50) nih.gov | 5-Fluorouracil 4.6 μM (IC50) nih.gov | nih.gov |
Duclauxin has been shown to inhibit nucleic acid synthesis in cancer cells. medchemexpress.comcaymanchem.comnih.gov This inhibitory effect was evaluated in Ehrlich ascites carcinoma (EAC), lymphadenomas NK/LI and L 5178, and sarcoma 37 cell cultures. medchemexpress.comcaymanchem.com The antitumor activity against EAC, L-5178, and HeLa cells was evaluated based on the decreased number of nucleic acids in the tested tumor cells. nih.govresearchgate.net Duclauxin and cryptoclauxin, a derivative, exhibit tumor suppression by inhibiting RNA synthesis or mitochondrial ATP synthesis. nih.gov
Some duclauxin derivatives have shown inhibitory activity against the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.govresearchgate.net While duclauxin itself displayed weak inhibitory activity against EGFR with an IC50 value of 0.95 ± 0.64 μM (compared to afatinib (B358) with an IC50 of 0.0005 ± 0.00002 μM), one specific derivative (compound 84, not explicitly named as a duclauxin derivative in the search results but mentioned in the context of duclauxin derivatives) exhibited stronger anti-EGFR activity with an IC50 value of 0.24 µg/mL. nih.govresearchgate.net
Other Observed Biological Effects
Beyond its antifungal, antimalarial, and antiproliferative activities, duclauxin has demonstrated other biological effects. It has been reported to inhibit mitochondrial respiration in P-388 tumor cells at concentrations of 10-30 μg/mL. medchemexpress.comcaymanchem.comcaymanchem.com Duclauxin also inhibits the growth of wheat coleoptile. medchemexpress.comcaymanchem.comcaymanchem.com Additionally, some duclauxin derivatives have shown enzyme inhibition activities, such as against α-glucosidase and CDC25B tyrosine phosphatase. nih.gov For example, compounds 2 and 3 (duclauxin derivatives) are considered potential candidates for lead compounds in the treatment of type II diabetes due to their α-glucosidase inhibition activity. nih.gov Certain oligophenalenone dimers, including duclauxin (1), bacillisporin F (9), and xenocluaxin (15), exhibited inhibitory activity against CDC25B. nih.gov
| Compound | Enzyme Inhibition Activity | Activity Level | Positive Control |
| Duclauxin (1) | hPTP1B1-400 | 12.7 μM (IC50) | Ursolic acid 26.7 μM (IC50) |
| Duclauxin (1) | Anti-EGFR | 0.95 ± 0.64 μM (IC50) | Afatinib 0.0005 ± 0.00002 μM (IC50) |
| Bacillisporin F (9) | Anti-CDC25B | 0.40 ± 0.02 μM (IC50) | Na3VO4 0.52 ± 0.02 μM (IC50) |
| Xenocluaxin (15) | Anti-CDC25B | 0.26 ± 0.06 μM (IC50) | Na3VO4 0.52 ± 0.02 μM (IC50) |
| Verruculosin A (20) | Anti-CDC25B | 0.38 ± 0.03 μM (IC50) | Na3VO4 0.52 ± 0.02 μM (IC50) |
Note: Data compiled from Source nih.gov.
Duclauxin and its derivatives represent a class of fungal metabolites with a broad spectrum of biological activities, highlighting their potential for further research and development in various therapeutic and agricultural applications. nih.govfrontiersin.orgbiosynth.com
Anti-inflammatory Activity (e.g., nitric oxide production inhibition in macrophages)
Studies have explored the anti-inflammatory potential of duclauxin and related compounds. Inflammation is a complex biological response, and the inhibition of pro-inflammatory mediators like nitric oxide (NO) in macrophages is a key area of investigation. Macrophages play a critical role in innate immunity and contribute to the inflammatory response by producing various signaling molecules, including NO, catalyzed by inducible nitric oxide synthase (iNOS). nih.govdiva-portal.orgmdpi.com Inhibiting iNOS expression or activity can therefore reduce NO production and mitigate inflammation. nih.govmdpi.com While the provided search results mention anti-inflammatory activity in the context of other compounds nih.govdiva-portal.orgmdpi.comrhhz.net and the broad bioactivities of duclauxin derivatives nih.govfrontiersin.orgresearchgate.net, specific detailed research findings on duclauxin's direct effect on nitric oxide production inhibition in macrophages were not prominently detailed within the immediate search snippets. However, the general anti-inflammatory potential of natural compounds and the importance of NO inhibition in macrophages are well-established concepts in the field.
Neuroprotective Effects (in vitro models)
Neuroprotective effects of duclauxin derivatives have been observed in in vitro models. One study reported that a duclauxin analogue, compound 5, showed moderate neuroprotective effects in SH-SY5Y cells subjected to glutamate-induced oxidative injury. rhhz.net Treatment with this compound significantly reduced glutamate-induced cell death in a concentration-dependent manner. rhhz.net
The following table summarizes the neuroprotective effect of compound 5:
| Compound | In vitro Model | Inducing Agent | Concentration (µmol/L) | Reduction in Cell Death (%) |
| Compound 5 | SH-SY5Y cells | Glutamate (20 mmol/L) | 5 | From 39.6% to 15.2% |
| Compound 5 | SH-SY5Y cells | Glutamate (20 mmol/L) | 10 | From 39.6% to 9.5% |
This suggests that certain duclauxin derivatives may hold promise for regulating oxidative injury and neuroinflammatory responses relevant to nervous system diseases. rhhz.net In vitro models using neurotoxins like MPP+ in SH-SY5Y cells are commonly used to screen for potential neuroprotective agents by mimicking conditions of neurodegenerative diseases such as Parkinson's. researchgate.net
Molecular Mechanisms of Action
Understanding the molecular mechanisms by which duclauxin and its derivatives exert their biological effects is crucial for evaluating their therapeutic potential.
Investigation of Molecular Targets beyond Enzyme Inhibition
While duclauxin is known to inhibit mitochondrial respiration and prevent ATP synthesis, nih.govfrontiersin.orgresearchgate.net research is also exploring molecular targets beyond this specific enzymatic inhibition. Natural products can interfere with specific biological processes by blocking the activity of enzymes or receptors. longdom.org Duclauxins have shown enzyme inhibition activities nih.govfrontiersin.orgresearchgate.netacs.org, including the inhibition of protein tyrosine phosphatase 1B (hPTP1B) by duclauxin and several analogues in a concentration-dependent manner in vitro. researchgate.net The IC50 values for the inhibition of hPTP1B by duclauxin and some analogues ranged from 12 to 90 µM. researchgate.net
The following table presents IC50 values for hPTP1B inhibition:
| Compound | hPTP1B Inhibition IC50 (µM) |
| Duclauxin (1) | 90 |
| Talaromycesone B (2) | Not specified in snippet |
| Bacillisporin G (3) | Not specified in snippet |
| Xenoclauxin (4) | Not specified in snippet |
| Bacillisporin F (5) | 12 |
| Bacillisporin F (6) | 12 |
| Bacillisporin H (7) | Not specified in snippet |
This indicates that duclauxins can interact with and inhibit specific protein targets, suggesting potential mechanisms of action beyond broad effects on mitochondrial function.
Modulation of Cellular Pathways
Modulation of cellular pathways is another aspect of duclauxin's mechanism of action. While the search results highlight the inhibition of mitochondrial respiration as a primary mechanism for its antitumor activity nih.govfrontiersin.orgresearchgate.net, the observed anti-inflammatory and neuroprotective effects suggest interactions with other cellular signaling cascades. For instance, anti-inflammatory compounds often modulate pathways like NF-κB and MAPK signaling, which are involved in the expression of pro-inflammatory mediators. nih.govdiva-portal.orgmdpi.comrhhz.net Neuroprotective agents can act through various mechanisms, including the reduction of oxidative stress and the modulation of pathways related to cell survival and apoptosis. rhhz.netresearchgate.netmedchemexpress.com Further research is needed to fully elucidate the specific cellular pathways modulated by duclauxin and its derivatives in the context of their diverse biological activities.
Application of Omics Technologies (e.g., RNA-seq) and Bioinformatics for MOA Studies
Omics technologies, such as RNA sequencing (RNA-seq), coupled with bioinformatics analysis, are powerful tools for investigating the molecular mechanisms of action of compounds like duclauxin. rna-seqblog.comnih.govyoutube.comreddit.com RNA-seq allows for the comprehensive analysis of the transcriptome, providing insights into gene expression changes in response to treatment. rna-seqblog.comnih.govnih.gov Bioinformatics plays a crucial role in processing and interpreting the large datasets generated by RNA-seq, enabling the identification of differentially expressed genes and the pathways they are involved in. rna-seqblog.comnih.govyoutube.com
It has been suggested that techniques such as RNA-seq and bioinformatics could provide a theoretical basis for studying the mechanisms of action of duclauxins. researchgate.net These approaches can help unravel how duclauxins affect gene expression profiles, potentially revealing their molecular targets and the cellular pathways they modulate. rna-seqblog.comnih.govnih.gov While specific published studies detailing the application of RNA-seq and bioinformatics specifically to duclauxin's mechanism of action were not extensively found in the immediate search results, the potential and relevance of these technologies for such investigations are clearly recognized in the broader scientific context of studying natural product bioactivities. researchgate.netrna-seqblog.comnih.govyoutube.comreddit.comnih.gov
Structure Activity Relationship Sar Studies of Duclauxin Compounds
Correlation of Structural Features with Biological Activities
The diverse biological activities of duclauxin and its analogs are intricately linked to their complex chemical structures. ijper.org Variations in the heptacyclic core, as well as the nature and position of substituents, can significantly influence their potency and selectivity. researchgate.net
Antitumor and Cytotoxic Activities:
A number of duclauxin derivatives have been evaluated for their effects against various cancer cell lines. researchgate.net Duclauxin itself is known to inhibit adenosine (B11128) triphosphate (ATP) synthesis by targeting mitochondrial respiration, contributing to its antitumor properties. frontiersin.orgnih.gov Studies on duclauxin analogs have revealed several key structural features that modulate their cytotoxic effects. For instance, bacillisporin A has shown strong activity against MCF-7 (breast cancer) and NCI-H460 (lung cancer) cell lines, while bacillisporins B and C, along with duclauxin, exhibited moderate activity against these cell lines as well as SF-268 (central nervous system cancer).
In a study focusing on protein tyrosine phosphatase 1B (PTP1B) inhibition, a series of semisynthetic duclauxin analogs were generated. nih.gov This research provided valuable SAR insights. The study created two main series of analogs: Series A, which incorporated a lactam functionalization at C-1, and Series B, which had both the C-1 lactam and an additional unsaturation between C-7 and C-8. The in vitro evaluation revealed that analogs from Series B were up to 10-fold more active as PTP1B inhibitors compared to the parent compound, duclauxin, and the Series A derivatives. nih.gov This highlights the critical role of the C-7/C-8 unsaturation in enhancing the inhibitory activity.
Enzyme Inhibitory Activity:
Beyond general cytotoxicity, duclauxin derivatives have shown inhibitory activity against specific enzymes, which is a promising avenue for targeted therapies. As mentioned, a significant focus has been on the inhibition of PTP1B, a validated target for type II diabetes. nih.gov The SAR studies from this research demonstrated that the introduction of a lactam at C-1 and, more importantly, a double bond between C-7 and C-8, significantly boosts the inhibitory potency. nih.gov
Another example of enzyme inhibition is the activity of Talaromycesone A, which has shown potent acetylcholinesterase (AChE) inhibitory activity, suggesting its potential for Alzheimer's disease research. frontiersin.org Bacillisporin A has also been identified as an inhibitor of α-glucosidase, an enzyme involved in postprandial hyperglycemia, indicating its potential for type II diabetes treatment. frontiersin.org
The following interactive table summarizes the structure-activity relationships of selected duclauxin derivatives, focusing on their PTP1B inhibitory activity.
| Compound | Structural Modifications from Duclauxin | Biological Activity (PTP1B Inhibition) |
|---|---|---|
| Duclauxin | Parent Compound | Baseline Activity |
| Series A Analogs | Lactam functionalization at C-1 | Similar or slightly improved activity compared to duclauxin. |
| Series B Analogs | Lactam at C-1 and unsaturation between C-7 and C-8 | Up to 10-fold more active than duclauxin and Series A analogs. nih.gov |
Identification of Pharmacophoric Elements within Duclauxin Scaffold
A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological activity. nanobioletters.compharmacophorejournal.comnih.gov Identifying the pharmacophoric elements within the duclauxin scaffold is a key step in designing new analogs with improved potency and selectivity. While dedicated and comprehensive pharmacophore modeling studies for the entire duclauxin class are not extensively reported in the reviewed literature, insights into the key features can be inferred from the existing SAR data.
Based on the observed biological activities, particularly the PTP1B inhibition, the following structural components of the duclauxin scaffold can be considered as potential pharmacophoric elements:
The Heptacyclic Core: The rigid, cage-like structure of the duclauxin backbone serves as the fundamental scaffold, positioning the functional groups in a specific spatial orientation for interaction with the biological target. frontiersin.orgnih.gov
Oxygenated Functional Groups: The various ketone, hydroxyl, and ether functionalities distributed across the scaffold are likely to be involved in hydrogen bonding and other polar interactions with the target protein's active site.
The C-7/C-8 Unsaturation: As demonstrated in the PTP1B inhibitor studies, the presence of a double bond in this position is a critical feature for enhanced activity, suggesting it may be a key hydrophobic or electronically favorable interaction point. nih.gov
The C-1 Position: The modification at this position, such as the introduction of a lactam, influences the activity, indicating its role in the pharmacophore. nih.gov
A formal pharmacophore modeling study would involve generating 3D models of active duclauxin analogs and identifying common features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nanobioletters.compharmacophorejournal.comnih.gov Such a model could then be used for virtual screening of compound libraries to identify new, structurally diverse molecules with the potential for similar biological activity.
Quantitative Structure-Activity Relationships (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.govresearchgate.net A robust QSAR model can be used to predict the activity of novel, untested compounds, thereby guiding the design and synthesis of more potent analogs.
To date, specific and detailed QSAR studies focused on a broad range of duclauxin derivatives have not been prominently featured in the surveyed scientific literature. The development of a predictive QSAR model for duclauxin compounds would require a dataset of analogs with a significant variation in both their structural features and their measured biological activities.
A typical QSAR study on duclauxin derivatives would involve the following steps:
Data Set Preparation: A series of duclauxin analogs with their corresponding biological activity data (e.g., IC50 values for enzyme inhibition or cytotoxicity) would be compiled.
Descriptor Calculation: A variety of molecular descriptors would be calculated for each compound. These descriptors quantify different aspects of the molecular structure, such as electronic, steric, hydrophobic, and topological properties.
Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, would be used to build a mathematical equation that correlates the calculated descriptors with the biological activity.
Model Validation: The predictive power of the developed QSAR model would be rigorously assessed using internal and external validation techniques to ensure its reliability.
The successful development of a QSAR model for duclauxin analogs could significantly accelerate the drug discovery process by allowing for the virtual screening and prioritization of new candidate molecules before their synthesis and biological testing.
Computational Docking and Ligand-Protein Interaction Studies
Computational docking is a powerful tool used to predict the preferred orientation of a ligand when it binds to a target protein. mdpi.commdpi.comnih.gov This method provides valuable insights into the specific interactions between the ligand and the amino acid residues in the protein's binding site, which can explain the observed SAR and guide the design of more potent inhibitors.
In the context of duclauxin, molecular docking studies have been instrumental in understanding the mechanism of action of its analogs as PTP1B inhibitors. nih.gov A study involving 38 semi-synthetic duclauxin derivatives utilized a docking approach to guide the synthesis and rationalize the SAR findings. The docking simulations were performed on the human recombinant PTP1B enzyme.
The key findings from these ligand-protein interaction studies include:
Binding Site: The duclauxin analogs were predicted to bind to an allosteric site on PTP1B, rather than the active site. This is a significant finding as allosteric inhibitors can offer better selectivity and reduced side effects compared to active site inhibitors. nih.gov
Key Interactions: The docking poses revealed specific hydrogen bonding and hydrophobic interactions between the duclauxin analogs and the amino acid residues of the allosteric binding pocket. These interactions are crucial for the stable binding and inhibition of the enzyme.
Rationalization of SAR: The computational models provided a structural basis for the observed SAR. For example, the enhanced activity of the Series B analogs with the C-7/C-8 double bond could be explained by more favorable hydrophobic or electronic interactions within the binding pocket. nih.gov The introduction of the lactam at C-1 was also shown to influence the binding orientation and interactions.
The following table summarizes the key aspects of the computational docking studies of duclauxin analogs with PTP1B.
| Target Protein | Binding Site | Key Interactions | Significance of Findings |
|---|---|---|---|
| Protein Tyrosine Phosphatase 1B (PTP1B) | Allosteric Site | Hydrogen bonding and hydrophobic interactions with residues in the allosteric pocket. | Provides a structural basis for the observed SAR and confirms duclauxin analogs as allosteric inhibitors of PTP1B. nih.gov |
Challenges and Future Directions in Duclauxin Research
Challenges in Achieving Total Synthesis of Duclauxin and Complex Derivatives
The total synthesis of duclauxin and its structurally complex analogues remains a formidable challenge in organic chemistry. To date, a complete total synthesis of any duclauxin has not been reported. nih.gov This is largely due to the molecule's complex and unique heptacyclic scaffold, which consists of two tricyclic moieties linked by a cyclopentane (B165970) ring, creating a distinctive hinge-like structure. frontiersin.orgnih.govnih.govbohrium.com The dense stereochemistry and the numerous reactive functional groups further complicate synthetic strategies.
The construction of the 6/6/6/5/6/6/6 ring system is a significant hurdle for synthetic chemists. nih.gov The creation of the bicyclo[3.2.1]octane ring formed by the dimerization of two oxaphenalenone monomers presents a considerable synthetic challenge. nih.gov The development of novel synthetic methodologies to efficiently and stereoselectively assemble this core structure is a primary objective for researchers in this field. Overcoming these challenges would not only represent a landmark achievement in natural product synthesis but also provide access to larger quantities of duclauxin and its derivatives for further biological evaluation and the generation of novel analogues with potentially enhanced activities.
Further Elucidation of Biosynthetic Pathways and Metabolic Regulation
While significant progress has been made in understanding the biosynthesis of duclauxin, the complete pathway and its regulation are yet to be fully elucidated. frontiersin.orgnih.gov Research has identified the key precursor, phenalenone, an aromatic polyketide with a 6/6/6 ring system. frontiersin.orgnih.govresearchgate.net The biosynthetic gene clusters responsible for duclauxin production have been identified in fungi such as Penicillium herquei and Talaromyces stipitatus. frontiersin.orgresearchgate.net
The biosynthesis involves a complex cascade of redox modifications of the phenalenone core. nih.govescholarship.orgfigshare.com This process is initiated by a cupin family dioxygenase, DuxM, which performs an oxidative cleavage of the tricyclic phenalenone. nih.govescholarship.orgfigshare.com A series of subsequent redox reactions catalyzed by various enzymes, including DuxJ, DuxD, and DuxG, lead to the formation of key monomeric building blocks. researchgate.net The oxidative coupling of these monomers to form the initial carbon-carbon bond is catalyzed by a P450 monooxygenase. nih.govescholarship.orgfigshare.com However, the enzyme responsible for the formation of the second carbon-carbon bond has not yet been identified, representing a significant gap in our understanding of the dimerization process. nih.govescholarship.orgfigshare.com Future research is needed for a more profound understanding of the entire biosynthetic pathway and the metabolic regulation that governs the production of duclauxin and its various derivatives. frontiersin.orgnih.gov
Advanced Investigation of Physiological and Ecological Roles of Duclauxin
The physiological and ecological roles of duclauxin and its metabolites in their producing fungal species are not well understood and require more profound studies. frontiersin.orgnih.gov Fungal secondary metabolites are generally believed to play important roles in the organism's interaction with its environment, including defense against competitors and communication. researchgate.net Duclauxin, with its potent biological activities, may serve as a chemical defense agent for the producing fungus against other microorganisms. researchgate.net
Future research should focus on investigating the specific ecological functions of duclauxin. This could involve studying the expression of the duclauxin biosynthetic genes in response to various environmental stimuli, such as the presence of competing fungal species or grazing organisms. Understanding the ecological role of duclauxin will not only provide insights into the chemical ecology of fungi but may also reveal new potential applications for this compound in contexts such as agriculture or environmental management. frontiersin.orgnih.gov
Development of Novel Methodological Approaches for Characterization and Discovery
The characterization and discovery of new duclauxin derivatives rely on the application and development of advanced analytical techniques. acs.org Current methods for the structural elucidation of these complex molecules include a combination of comprehensive spectroscopic analyses such as Nuclear Magnetic Resonance (NMR) and mass spectrometry. acs.org To determine the absolute configurations of these chiral molecules, researchers employ techniques like electronic circular dichroism (ECD) calculations, DP4+ probability analyses, and single-crystal X-ray diffraction. acs.org
Recently, an efficient 1H NMR method has been established to discriminate between the 1R and 1S configurations at a specific carbon atom (C-1) in the heptacyclic duclauxin structure. acs.org This is achieved by analyzing the chemical shift differences of diastereotopic methylene protons. acs.org Furthermore, modern experimental approaches and computational tools are expected to play a crucial role in unraveling the mechanisms of action of duclauxin derivatives. researchgate.net The development of more sensitive and high-throughput analytical methods will be essential for the discovery of novel, minor duclauxin analogues from fungal extracts and for understanding their complex chemical profiles.
Exploration of Agricultural and Industrial Applications (excluding specific product details)
The diverse and potent biological activities of duclauxin and its derivatives suggest a significant potential for their application in various agricultural and industrial sectors. frontiersin.orgnih.govnih.govbohrium.comresearchgate.net These compounds have demonstrated promising antitumor and antimicrobial properties, which could lead to their development as new therapeutic agents. frontiersin.orgnih.govnih.govbohrium.comresearchgate.net
Q & A
Q. What are the key physicochemical properties of Duclauxin that influence experimental design?
Duclauxin (CAS 1732-37-2) is a solid, colorless compound with a molecular weight of 546.5 g/mol. Its solubility in polar solvents (DMF, DMSO, ethanol, methanol) necessitates solvent selection based on reaction compatibility and downstream applications (e.g., bioassays requiring ethanol as a carrier). Researchers must prioritize solubility testing in target buffers to avoid precipitation in biological assays. Handling should follow general laboratory safety protocols due to unspecified acute toxicity .
Q. How should researchers validate the purity and identity of Duclauxin in synthetic studies?
Q. What safety precautions are recommended for handling Duclauxin in laboratory settings?
Although Duclauxin lacks GHS classification and NFPA hazards (health/fire/reactivity = 0), avoid inhalation, ingestion, and direct contact. Use fume hoods for weighing and solvent preparation. Dispose of waste via approved chemical disposal protocols, particularly to prevent groundwater contamination, as ecological toxicity data are absent .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for Duclauxin?
Conduct systematic literature reviews to identify methodological disparities (e.g., assay conditions, solvent carriers). Use meta-analysis to quantify variability across studies, controlling for factors like concentration ranges or cell-line specificity. Replicate key experiments under standardized conditions, employing statistical tools (e.g., ANOVA with post-hoc tests) to validate discrepancies .
Q. What experimental strategies are viable for elucidating Duclauxin’s mechanism of action despite limited toxicological data?
Employ omics approaches (transcriptomics, proteomics) to identify pathway perturbations in model organisms. Combine with in silico docking studies to predict protein targets. Use dose-response assays to establish EC50/IC50 values, ensuring solvent controls account for carrier effects (e.g., DMSO cytotoxicity). Cross-validate findings with genetic knockouts or pharmacological inhibitors .
Q. How can the ecological impact of Duclauxin be assessed given the absence of ecotoxicological data?
Apply predictive models like QSAR (Quantitative Structure-Activity Relationships) to estimate aquatic toxicity. Conduct microcosm experiments with Daphnia magna or algae to measure acute/chronic effects. Monitor biodegradation via HPLC-MS in simulated environmental matrices. Compare results with structurally analogous mycotoxins to infer persistence and bioaccumulation potential .
Q. What methodological frameworks are optimal for designing reproducible studies on Duclauxin’s synthetic derivatives?
Adopt the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure objectives. For example:
- Population: Catalytic asymmetric synthesis systems.
- Intervention: Derivatization at Duclauxin’s ketone group.
- Comparison: Yield/efficiency vs. non-catalytic methods.
- Outcome: Improved enantiomeric excess.
- Time: Reaction kinetics over 24h. Validate each derivative via tandem spectroscopy (LC-MS/NMR) and crystallography .
Q. How should researchers address the lack of regulatory toxicology data for Duclauxin in grant proposals?
Emphasize gap analysis in proposals, highlighting the compound’s unclassified status under TSCA, REACH, and Proposition 65. Propose tiered testing aligned with OECD guidelines: Phase 1 (acute toxicity in in vitro models), Phase 2 (subchronic rodent studies). Justify relevance through comparative analysis with structurally related polyketides .
Methodological Considerations
- Data Collection : Use standardized assays (e.g., CLSI guidelines for antimicrobial studies) to ensure cross-study comparability. For solubility challenges, pre-screen solvents via turbidity assays .
- Contradiction Analysis : Apply Bradford Hill criteria (e.g., consistency, temporality) to evaluate causal relationships in conflicting bioactivity data .
- Ethical Compliance : Secure institutional approval for novel toxicity studies, referencing NIH/WHO guidelines for chemical safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
